Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

描述

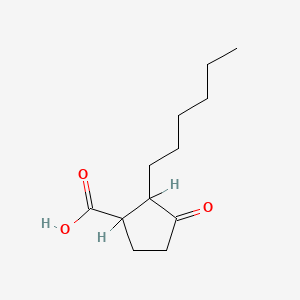

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- (CID 3084653) is a compound of interest in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This article summarizes the available literature on its biological activity, including its chemical structure, predicted interactions, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₀O₃

- SMILES : CCCCCC[C@H]1C@@HC(=O)O

- InChIKey : DJAOIPLLYKPHJI-VHSXEESVSA-N

The compound features a cyclopentane ring substituted with a carboxylic acid and a ketone functional group, which may contribute to its reactivity and biological properties.

Predicted Biological Activity

Despite limited direct literature on the biological activity of cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, several studies on structurally related compounds suggest potential biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For example, derivatives of cyclopentanecarboxylic acids have been studied for their antifungal and antibacterial effects, indicating that this compound may also exhibit similar activities .

- Enzyme Inhibition : The presence of carboxylic acid and ketone groups can influence enzyme interactions. Similar compounds have shown inhibition of various enzymes involved in metabolic pathways, suggesting that cyclopentanecarboxylic acid could potentially affect metabolic processes .

Study 1: Antifungal Activity

A study investigating the antifungal properties of various carboxylic acids found that compounds with similar structures exhibited significant inhibition against fungi like Aspergillus flavus. While specific data on cyclopentanecarboxylic acid is lacking, the structural similarity implies potential antifungal activity .

Study 2: Enzyme Interaction

Research has indicated that certain cyclopentane derivatives can inhibit key metabolic enzymes such as pyruvate dehydrogenase. This suggests that cyclopentanecarboxylic acid might interact with similar pathways, potentially altering metabolic flux in cells .

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 213.14853 | 151.1 |

| [M+Na]+ | 235.13047 | 159.0 |

| [M+NH₄]+ | 230.17507 | 157.6 |

| [M+K]+ | 251.10441 | 155.8 |

| [M-H]- | 211.13397 | 150.3 |

This table summarizes the predicted collision cross-section data for cyclopentanecarboxylic acid, which may be useful for understanding its behavior in mass spectrometry analyses.

科学研究应用

Organic Synthesis

Cyclopentanecarboxylic acid derivatives, particularly methyl and ethyl esters, are utilized in organic synthesis due to their unique structural properties. These compounds can serve as intermediates in the synthesis of more complex molecules, including:

- Ketoesters : The synthesis of methyl and ethyl esters of cyclopentanecarboxylic acids has been reported to possess interesting olfactive properties, making them useful in the formulation of perfumes . The ability to modify the hydrocarbon chain length allows for a variety of olfactory profiles suitable for different applications.

- Pharmaceutical Precursors : The compound can be transformed into various pharmaceutical agents. For instance, its derivatives have shown potential as selective inhibitors in enzymatic reactions, which could lead to new therapeutic agents targeting specific diseases .

Analytical Chemistry

In analytical chemistry, cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, plays a significant role in the development of separation techniques:

- High-Performance Liquid Chromatography (HPLC) : The compound has been analyzed using reverse-phase HPLC methods. It is effectively separated using a mobile phase consisting of acetonitrile and water, which is crucial for isolating impurities during preparative separations . This method is scalable and applicable in pharmacokinetics studies.

Environmental Applications

The compound has also been explored for its potential in environmental chemistry:

- Metal Ion Extraction : Cyclopentanecarboxylic acid derivatives have been identified as effective extractants for metal ions such as nickel and cobalt. Their low water solubility and high stability make them suitable for use in battery recycling processes and other environmental remediation efforts . These properties allow for efficient separation and recovery of valuable metals from waste streams.

Case Studies

Several case studies highlight the practical applications of cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, in various fields:

属性

CAS 编号 |

37172-52-4 |

|---|---|

分子式 |

C12H20O3 |

分子量 |

212.28 g/mol |

IUPAC 名称 |

(1R,2S)-2-hexyl-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-6-9-10(12(14)15)7-8-11(9)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |

InChI 键 |

DJAOIPLLYKPHJI-VHSXEESVSA-N |

手性 SMILES |

CCCCCC[C@H]1[C@@H](CCC1=O)C(=O)O |

规范 SMILES |

CCCCCCC1C(CCC1=O)C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。